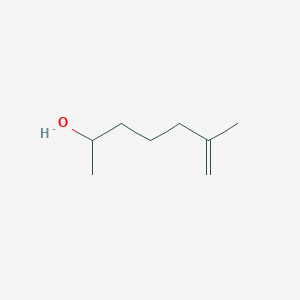
6-Methylhept-6-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylhept-6-en-2-ol is an organic compound with the molecular formula C8H16O. It is a clear, colorless liquid that is slightly soluble in water but soluble in organic solvents. This compound is known for its pleasant odor and is used in various applications, including as a fragrance ingredient and in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylhept-6-en-2-ol can be synthesized through several methods. One common synthetic route involves the biotransformation of citral by free and immobilized cells of Saccharomyces cerevisiae. This method relies on the ability of plant cell cultures to produce secondary metabolites specifically .
Industrial Production Methods
In industrial settings, this compound is often produced through chemical synthesis involving the reaction of appropriate precursors under controlled conditions. The exact methods and conditions can vary, but they typically involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylhept-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of esters, ethers, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 6-Methylhept-6-en-2-one
Reduction: 6-Methylheptane-2-ol
Substitution: 6-Methylhept-6-en-2-yl chloride
Applications De Recherche Scientifique
6-Methylhept-6-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an intermediate for drug synthesis.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of 6-Methylhept-6-en-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as an aggregation pheromone for certain beetles, influencing their behavior and aggregation patterns . The exact molecular targets and pathways are still under investigation, but it is believed to interact with olfactory receptors in insects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylhept-5-en-2-ol: This compound is structurally similar but differs in the position of the double bond.
6-Methylhept-5-en-2-one: This compound has a carbonyl group instead of a hydroxyl group.
Uniqueness
6-Methylhept-6-en-2-ol is unique due to its specific structure and functional group positioning, which confer distinct chemical properties and reactivity. Its role as an aggregation pheromone also sets it apart from other similar compounds, making it valuable in entomological studies and applications.
Propriétés
Numéro CAS |
32779-60-5 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
6-methylhept-6-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h8-9H,1,4-6H2,2-3H3 |
Clé InChI |
HRFFUHAMURPXKM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


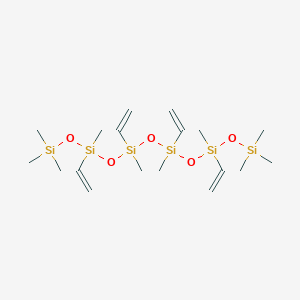
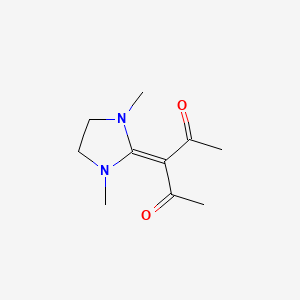
![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
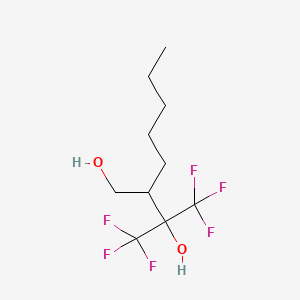
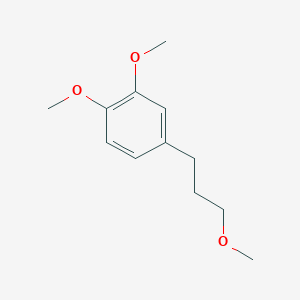
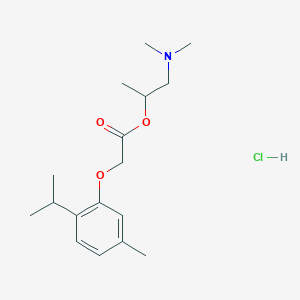
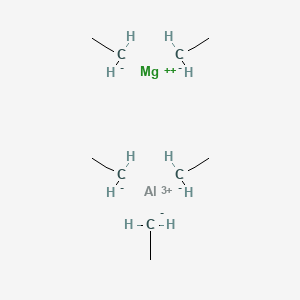
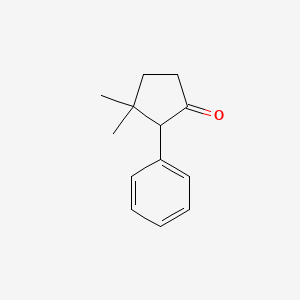
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)

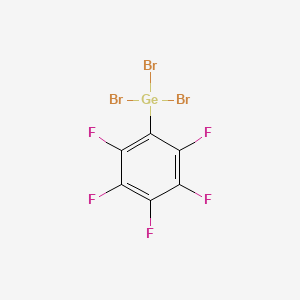

![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)

